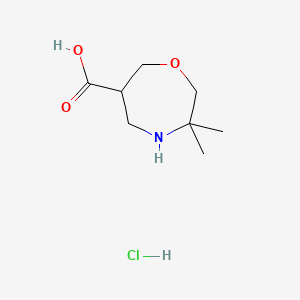
3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride is a cyclic amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxazepane ring. Detailed synthetic routes can vary, but they generally involve multi-step processes that ensure the correct formation of the desired cyclic structure.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, with careful control of temperature, pressure, and reaction time. The use of advanced purification techniques, such as crystallization and chromatography, is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride: Another cyclic amino acid derivative with similar structural properties.
1,4-Oxazepane hydrochloride: A related compound with a similar ring structure but different substituents.
Uniqueness
3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride is unique due to its specific substituents and the resulting chemical and biological properties. These unique features make it particularly valuable in certain research and industrial applications, where its specific reactivity and interactions are advantageous.
Properties
Molecular Formula |
C8H16ClNO3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3,3-dimethyl-1,4-oxazepane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-4-6(3-9-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |
InChI Key |
VWRHXYZPQBIXGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(CN1)C(=O)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















